molecular formula C10H10F3N5O4 B12794423 3'-Azido-2',3'-dideoxy-5-trifluoromethyluridine CAS No. 87190-84-9

3'-Azido-2',3'-dideoxy-5-trifluoromethyluridine

Cat. No.: B12794423
CAS No.: 87190-84-9
M. Wt: 321.21 g/mol
InChI Key: LYWDBOUHROZMIU-RRKCRQDMSA-N
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Description

3’-Azido-2’,3’-dideoxy-5-trifluoromethyluridine is a synthetic nucleoside analog. It is structurally characterized by the presence of an azido group at the 3’ position, a trifluoromethyl group at the 5’ position, and the absence of hydroxyl groups at the 2’ and 3’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-2’,3’-dideoxy-5-trifluoromethyluridine typically involves multiple stepsThe trifluoromethyl group is then introduced at the 5’ position using a suitable trifluoromethylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-efficiency catalysts, advanced purification techniques, and stringent reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Azido-2’,3’-dideoxy-5-trifluoromethyluridine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in click chemistry reactions, such as azide-alkyne cycloaddition.

    Reduction Reactions: The azido group can be reduced to an amine under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation at the 5’ position.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’-Azido-2’,3’-dideoxy-5-trifluoromethyluridine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of DNA or RNA strands, thereby inhibiting viral replication. The azido group at the 3’ position is crucial for this activity, as it prevents the formation of phosphodiester linkages necessary for nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

    3’-Azido-2’,3’-dideoxyuridine: Similar structure but lacks the trifluoromethyl group.

    3’-Azido-2’,3’-dideoxyadenosine: Contains an adenine base instead of uracil.

    3’-Azido-2’,3’-dideoxyguanosine: Contains a guanine base instead of uracil

Uniqueness

3’-Azido-2’,3’-dideoxy-5-trifluoromethyluridine is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This modification may also influence its interaction with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

87190-84-9

Molecular Formula

C10H10F3N5O4

Molecular Weight

321.21 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H10F3N5O4/c11-10(12,13)4-2-18(9(21)15-8(4)20)7-1-5(16-17-14)6(3-19)22-7/h2,5-7,19H,1,3H2,(H,15,20,21)/t5-,6+,7+/m0/s1

InChI Key

LYWDBOUHROZMIU-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N=[N+]=[N-]

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N=[N+]=[N-]

Origin of Product

United States

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